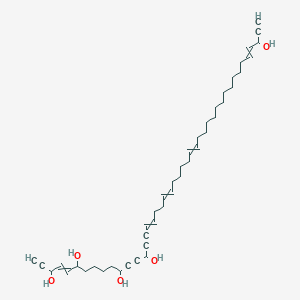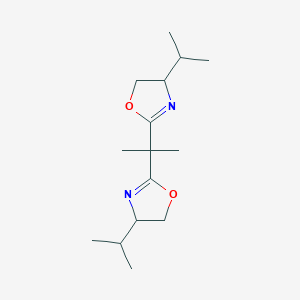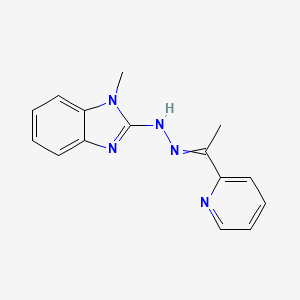![molecular formula C23H22F7N4O6P B13393833 (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosaprepitant is an antiemetic medication primarily used to prevent nausea and vomiting associated with chemotherapy. It is administered intravenously and acts as a prodrug of aprepitant, which means it is converted into aprepitant in the body. Fosaprepitant was developed by Merck & Co. and has been approved for medical use in various regions, including the United States and the European Union .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fosaprepitant is synthesized through a multi-step chemical process. The synthesis involves the formation of a phosphoric acid derivative, which is then coupled with a triazolone intermediate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, fosaprepitant is produced as a lyophilized powder for injection. The production process involves reconstituting the powder with sodium chloride solution to prepare it for intravenous administration. The final concentration of the solution is carefully controlled to ensure the correct dosage .
Analyse Chemischer Reaktionen
Types of Reactions: Fosaprepitant undergoes various chemical reactions, including hydrolysis and enzymatic conversion. Upon administration, it is rapidly converted to aprepitant through enzymatic hydrolysis in the body .
Common Reagents and Conditions: The hydrolysis of fosaprepitant to aprepitant involves the use of water and enzymes present in the body. The reaction occurs under physiological conditions, such as body temperature and pH .
Major Products Formed: The primary product formed from the hydrolysis of fosaprepitant is aprepitant, which is the active form of the drug. Aprepitant then exerts its antiemetic effects by binding to neurokinin 1 receptors .
Wissenschaftliche Forschungsanwendungen
Fosaprepitant has several scientific research applications, particularly in the fields of medicine and pharmacology:
Chemotherapy-Induced Nausea and Vomiting (CINV): Fosaprepitant is widely used in combination with other antiemetic agents to prevent both acute and delayed nausea and vomiting caused by chemotherapy
Pediatric Oncology: Research has shown that fosaprepitant is effective and safe for use in pediatric patients undergoing chemotherapy, providing an alternative to traditional antiemetic regimens.
Pharmacokinetic Studies: Fosaprepitant is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.
Wirkmechanismus
Fosaprepitant acts as a prodrug of aprepitant. Once administered, it is converted to aprepitant, which then binds to neurokinin 1 receptors in the brain. By blocking these receptors, aprepitant prevents the binding of substance P, a neuropeptide associated with inducing nausea and vomiting. This mechanism helps in controlling chemotherapy-induced nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Fosaprepitant is often compared with its active form, aprepitant, as well as other neurokinin 1 receptor antagonists:
Aprepitant: Fosaprepitant is a prodrug of aprepitant, meaning it is converted to aprepitant in the body. .
Rolapitant: Another neurokinin 1 receptor antagonist, rolapitant, is used for similar indications.
Netupitant: Combined with palonosetron, netupitant is another neurokinin 1 receptor antagonist used to prevent CINV.
Fosaprepitant’s uniqueness lies in its intravenous administration, providing an alternative for patients who may have difficulty with oral medications.
Eigenschaften
IUPAC Name |
[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDROPHSZEBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7N4O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870116 |
Source


|
| Record name | (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)


![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)
![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)


![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)
![3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B13393823.png)
![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
![methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B13393835.png)
